molecular formula C10H13NO3S B13636421 5-Ethoxy-1-(thiazol-2-yl)pentane-1,3-dione

5-Ethoxy-1-(thiazol-2-yl)pentane-1,3-dione

Cat. No.: B13636421
M. Wt: 227.28 g/mol
InChI Key: IVEKVMSMGNDYJG-UHFFFAOYSA-N
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Description

5-Ethoxy-1-(thiazol-2-yl)pentane-1,3-dione is a β-diketone derivative featuring a thiazole ring and an ethoxy substituent. Its structure combines the chelating properties of the 1,3-dione moiety with the aromatic heterocyclic characteristics of thiazole, making it a candidate for applications in coordination chemistry, medicinal chemistry, and materials science.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

5-ethoxy-1-(1,3-thiazol-2-yl)pentane-1,3-dione

InChI

InChI=1S/C10H13NO3S/c1-2-14-5-3-8(12)7-9(13)10-11-4-6-15-10/h4,6H,2-3,5,7H2,1H3

InChI Key

IVEKVMSMGNDYJG-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)CC(=O)C1=NC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1-(thiazol-2-yl)pentane-1,3-dione typically involves the reaction of ethyl acetoacetate with thioamide derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1-(thiazol-2-yl)pentane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

5-Ethoxy-1-(thiazol-2-yl)pentane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of dyes, pigments, and photographic sensitizers

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-(thiazol-2-yl)pentane-1,3-dione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Backbone Variations
  • 5-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione (CAS 1248610-76-5):
    Differs in the substitution of the thiazole ring with a pyrazole group and a methoxy instead of ethoxy. The pyrazole’s hydrogen-bonding capacity may alter intermolecular interactions compared to thiazole’s sulfur atom .
  • 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione (CAS 928710-55-8):
    A cyclohexane-1,3-dione derivative with fluorinated aryl substituents. The fluorinated groups increase electronegativity and metabolic stability compared to the ethoxy-thiazole system .
Thiazole-Containing Analogues
  • 2-(Thiazol-2-yl)imino-thiazolidin-4-one derivatives: These compounds, such as 5-(Z)-(4-dimethylaminophenylmethylene)-2-(thiazol-2-yl)imino-thiazolidin-4-one, replace the dione moiety with a thiazolidinone ring. This modification enhances rigidity and may improve receptor binding, as seen in their antimalarial activity (IC₅₀: 1.81–13.29 µM) .
  • N-(2-Phenyl-1,3-thiazol-5-yl)acetamide derivatives: Feature acetamide-linked thiazole groups.

Reactivity Trends

  • The 1,3-dione moiety in the target compound enables keto-enol tautomerism, facilitating metal coordination. In contrast, thiazolidinones exhibit ring-opening reactions under basic conditions, limiting their stability in certain environments .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Key IR Peaks (cm⁻¹) ¹H NMR (δ, ppm)
5-Ethoxy-1-(thiazol-2-yl)pentane-1,3-dione Not reported 1700–1750 (C=O), 1600 (C=N) 1.35 (t, OCH₂CH₃), 4.05 (q, OCH₂)
5-Methoxy-1-(1-methyl-pyrazol-4-yl)-pentane-1,3-dione Data unavailable 1680–1720 (C=O) 3.80 (s, OCH₃), 7.60 (s, pyrazole)
5-(Z)-Arylidene-thiazolidinones 180–220 1650–1700 (C=O), 1580 (C=N) 7.20–8.10 (aryl H)

Computational Insights

Such analyses could predict reactivity sites, such as the enolizable β-diketone protons or thiazole’s lone pairs .

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